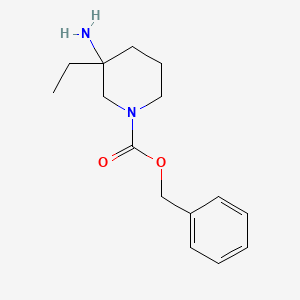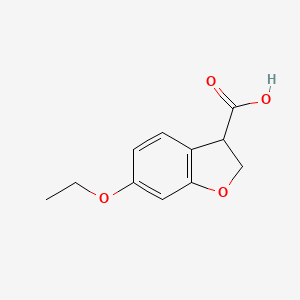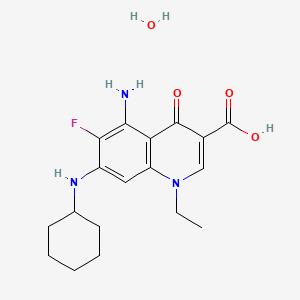![molecular formula C20H31NO3S B6604944 2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane CAS No. 2763755-15-1](/img/structure/B6604944.png)
2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane, or MBSAOH, is a bicyclic organic compound that is used in a variety of scientific research applications. It is synthesized using a specific method and has a range of biochemical and physiological effects that make it useful in lab experiments.
Aplicaciones Científicas De Investigación
MBSAOH has a range of scientific research applications. It is used in the synthesis of various compounds, such as drugs, pesticides, and other organic compounds. It is also used as an intermediate in the synthesis of other compounds, such as amino acids and peptides. Additionally, it is used in the synthesis of polymers, such as polyesters and polyamides, and in the synthesis of dyes and pigments.
Mecanismo De Acción
MBSAOH acts as an electron donor in the Suzuki coupling reaction. It donates electrons to the palladium catalyst, which then activates the organic halide, allowing it to react with the organoboron compound. The palladium catalyst then reduces the organic halide, forming the desired product.
Biochemical and Physiological Effects
MBSAOH has a range of biochemical and physiological effects. It is used in the synthesis of various drugs, such as antifungal and anti-inflammatory drugs, and has been found to have antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been found to have an effect on the metabolism of fatty acids, and has been found to have an effect on the activity of the enzyme cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBSAOH has several advantages for use in lab experiments. It is easy to synthesize, and the reaction can be carried out quickly and at a relatively low temperature. Additionally, it is a relatively inexpensive compound, and it is not toxic or hazardous. However, it has some limitations, such as the fact that it is not very soluble in water, and it can be difficult to purify after the reaction is complete.
Direcciones Futuras
There are several potential future directions for the use of MBSAOH. It could be used in the synthesis of more complex compounds, such as proteins and DNA. Additionally, it could be used in the development of new drugs and pesticides, as well as in the development of new materials, such as polymers and dyes. Additionally, it could be used in the development of new catalysts, such as enzymes, for use in various reactions. Finally, it could be used in the development of new methods for the synthesis of organic compounds, such as the Suzuki coupling reaction.
Métodos De Síntesis
MBSAOH is synthesized through a process known as the Suzuki coupling reaction, which is a type of organic reaction. The reaction involves the coupling of an organic halide, such as an alkyl halide, and an organoboron compound using a palladium catalyst. The reaction is usually performed in a basic medium, such as aqueous potassium carbonate or sodium hydroxide, and is typically carried out at a temperature of 100-200°C.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-octoxy-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-3-4-5-6-7-8-13-24-20-14-18(15-20)21(16-20)25(22,23)19-11-9-17(2)10-12-19/h9-12,18H,3-8,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGOSVOYWFLYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)
![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)


![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)
![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)
![4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604955.png)
![4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604959.png)